molecular formula C10H11BrO B14061518 1-(3-(Bromomethyl)phenyl)propan-1-one

1-(3-(Bromomethyl)phenyl)propan-1-one

Cat. No.: B14061518
M. Wt: 227.10 g/mol
InChI Key: RZAKKZCPPUMBAQ-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of phenylpropanone, characterized by the presence of a bromomethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Bromomethyl)phenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-phenylpropan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Bromomethyl)phenyl)propan-1-one is unique due to the presence of the bromomethyl group, which enhances its reactivity towards nucleophiles and allows for diverse chemical transformations. The bromine atom also influences the compound’s electronic properties, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

1-[3-(bromomethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H11BrO/c1-2-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3

InChI Key

RZAKKZCPPUMBAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)CBr

Origin of Product

United States

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